4-(Bromomethyl)-2-[4-(difluoromethoxy)-3-isopropoxyphenyl]oxazole
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Overview
Description
4-(Bromomethyl)-2-[4-(difluoromethoxy)-3-isopropoxyphenyl]oxazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromomethyl group attached to an oxazole ring, which is further substituted with a difluoromethoxy and isopropoxyphenyl group. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-[4-(difluoromethoxy)-3-isopropoxyphenyl]oxazole typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2-[4-(difluoromethoxy)-3-isopropoxyphenyl]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups and modifying its chemical properties.
Coupling Reactions:
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride, lithium aluminum hydride). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted oxazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
4-(Bromomethyl)-2-[4-(difluoromethoxy)-3-isopropoxyphenyl]oxazole has a wide range of scientific research applications, including:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool for studying biochemical pathways and mechanisms.
Medicine: Research into the compound’s pharmacological properties has shown potential for developing new therapeutic agents, particularly in the fields of oncology and infectious diseases.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2-[4-(difluoromethoxy)-3-isopropoxyphenyl]oxazole involves its interaction with specific molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The difluoromethoxy and isopropoxyphenyl groups may enhance the compound’s binding affinity and selectivity for certain targets, contributing to its overall biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Difluoromethoxy)benzyl bromide: Shares the difluoromethoxy and bromomethyl groups but lacks the oxazole ring and isopropoxyphenyl substituent.
1-Bromo-4-(difluoromethoxy)benzene: Contains the bromomethyl and difluoromethoxy groups but differs in the overall structure and functional group arrangement.
Uniqueness
4-(Bromomethyl)-2-[4-(difluoromethoxy)-3-isopropoxyphenyl]oxazole stands out due to the combination of its functional groups and the presence of the oxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H14BrF2NO3 |
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Molecular Weight |
362.17 g/mol |
IUPAC Name |
4-(bromomethyl)-2-[4-(difluoromethoxy)-3-propan-2-yloxyphenyl]-1,3-oxazole |
InChI |
InChI=1S/C14H14BrF2NO3/c1-8(2)20-12-5-9(3-4-11(12)21-14(16)17)13-18-10(6-15)7-19-13/h3-5,7-8,14H,6H2,1-2H3 |
InChI Key |
OARBGTOHILZNGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C2=NC(=CO2)CBr)OC(F)F |
Origin of Product |
United States |
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